

Application Notes and Protocols: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B039020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family.^[1] Pyrazoles are a class of compounds with diverse chemical reactivity and biological activity, making them relevant scaffolds in medicinal chemistry and organic synthesis. ^[1] Understanding the solubility and stability of this specific molecule is crucial for its application in drug discovery and development, including for formulation, storage, and in vitro/in vivo studies.

These application notes provide a comprehensive guide to determining the solubility and stability of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine**. While specific experimental data for this compound is not extensively published, this document outlines standardized protocols to generate this critical information.

Physicochemical Properties

A summary of known physicochemical properties of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** is presented below.

Property	Value	Source
CAS Number	118430-74-3	iChemical[2]
Molecular Formula	C7H11N3	BOC Sciences[3]
Molecular Weight	137.18 g/mol	BOC Sciences[3]
Melting Point	123-126 °C	iChemical, BOC Sciences[2][3]
Boiling Point	299.2 °C at 760 mmHg	BOC Sciences[3]
Density	1.38 g/cm ³	iChemical[2]

Solubility Assessment Protocols

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Experimental solubility can be determined using several methods, broadly categorized as "excess solvent" and "excess solid" techniques.[4]

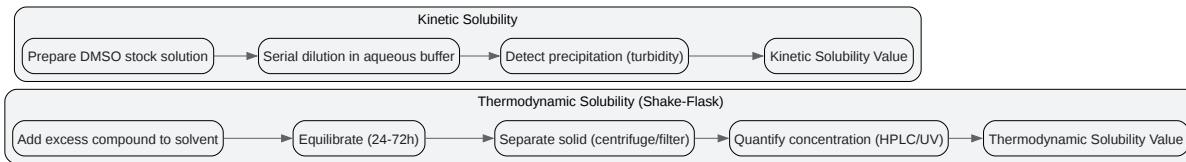
Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for sparingly soluble compounds.[5][6] This method involves adding an excess amount of the solid compound to a solvent and allowing it to reach equilibrium.

Protocol:

- Preparation: Add an excess amount of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol) in a sealed vial.[4][5]
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid should be visually confirmed.[6]

- Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-spectroscopy, or Nuclear Magnetic Resonance (NMR).^[4]
- Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.


Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** in DMSO (e.g., 10-20 mM).^[4]
- Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer of interest (e.g., PBS) in a microplate format.
- Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment Protocols

Assessing the chemical stability of a compound under various experimental conditions is crucial to ensure the reliability and reproducibility of biological data.^[7] Factors such as pH, temperature, and light can impact the stability of small molecules.^[7]

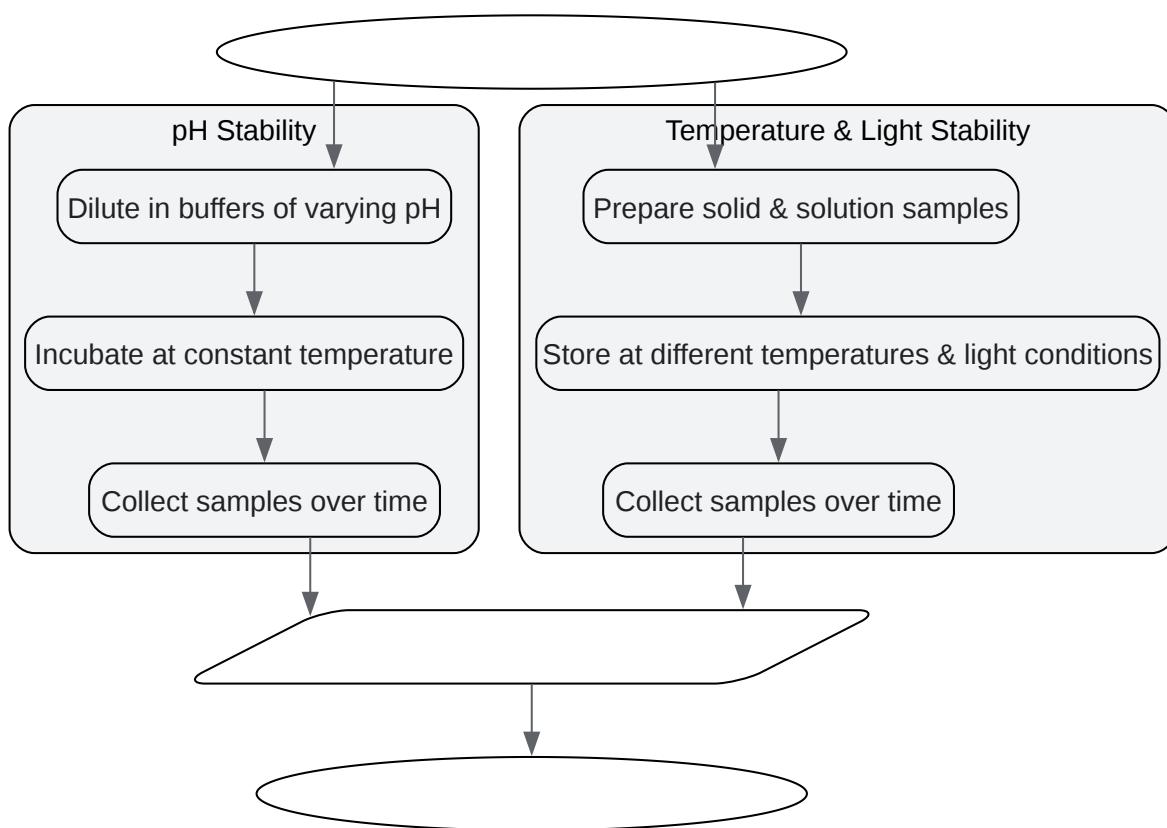
pH Stability

This protocol assesses the stability of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** at different pH values, which is important for predicting its stability in various biological environments (e.g., stomach, intestine, cytoplasm).

Protocol:

- Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9).
- Solution Preparation: Prepare a working solution of the compound by diluting a stock solution (e.g., in DMSO) into each buffer to a final desired concentration.
- Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
- Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).^[7]

- Analysis: Quench any degradation by adding a suitable solvent and store samples appropriately (e.g., -20°C) until analysis. Analyze the concentration of the intact compound at each time point using a stability-indicating HPLC method.
- Data Interpretation: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.


Temperature and Light Stability

This protocol evaluates the impact of temperature and light on the stability of the compound in both solid and solution states.

Protocol:

- Sample Preparation:
 - Solid State: Place a known amount of solid **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** in clear and amber vials.
 - Solution State: Prepare a solution of the compound in a relevant solvent and dispense it into clear and amber vials.
- Storage Conditions:
 - Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
 - Light Exposure: Expose the clear vials to a controlled light source (following ICH Q1B guidelines) while keeping the amber vials as dark controls.
- Time Points: Collect samples at predetermined time points.
- Analysis: Analyze the purity and concentration of the compound using HPLC. For the solid-state samples, dissolve them in a suitable solvent before analysis.
- Data Interpretation: Compare the results from different storage conditions to assess the degradation profile.

Experimental Workflow for Stability Assessment

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]
- 2. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3 - iChemical [ichemical.com]

- 3. bocsci.com [bocsci.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039020#3-cyclopropyl-1-methyl-1h-pyrazol-5-amine-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com